molecular formula C17H12N4O3S B2885787 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 897758-57-5

1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2885787
CAS No.: 897758-57-5
M. Wt: 352.37
InChI Key: FMDVQDQLWKLXAB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 897758-57-5) is a high-purity chemical compound with a molecular formula of C17H12N4O3S and a molecular weight of 352.37 g/mol . This complex small molecule features a pyridinylpyridazine core structure linked to a 4-nitrophenyl ethanone group via a sulfanyl bridge, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds containing pyridazine and pyridine heterocycles are of significant interest in pharmaceutical development . Recent research highlights the importance of such heterocyclic scaffolds in the design of enzyme inhibitors, including selective COX-II inhibitors for investigating inflammatory pathways . Furthermore, pyridazinyl derivatives are actively being explored as potential inhibitors of biological targets such as ALK5, indicating the broad applicability of this chemotype in developing therapeutics for various diseases . Supplied with a guaranteed purity of 90% or higher, this product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16(12-4-6-13(7-5-12)21(23)24)11-25-17-9-8-15(19-20-17)14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVQDQLWKLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step might involve nitration reactions using reagents like nitric acid.

    Formation of the Sulfanylethanone Moiety: This can be synthesized through thiolation reactions, where a thiol group is introduced to an ethanone precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Key Differentiators and Implications

  • Electron Density: The pyridazine-sulfanyl group in the target compound offers dual nitrogen atoms for hydrogen bonding, unlike quinoline or thiadiazole derivatives.
  • Solubility vs. Stability : The 4-nitrophenyl group balances moderate solubility (logP ~2.8) with electrophilicity, whereas adamantyl derivatives prioritize stability over reactivity.

Biological Activity

The compound 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3O3S
  • Molecular Weight : 315.35 g/mol

Structural Features

The compound features a nitrophenyl group , a pyridazine ring , and a sulfanyl linkage , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

PropertyDescription
Antimicrobial Activity Exhibits activity against various bacterial strains, indicating potential as an antibiotic.
Anticancer Potential Shows promise in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory Effects Demonstrates the ability to reduce inflammation markers in cellular models.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) as low as 5 µg/mL, suggesting significant antimicrobial potency .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines (e.g., HeLa, MCF7) revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 15 µM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Research :
    • Research demonstrated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For analogous compounds, the triazole or pyridazine rings are formed via cyclization reactions between pyridine derivatives and hydrazine analogs. Key steps include nucleophilic substitution at the sulfanyl group and coupling of the nitrophenyl moiety. Reaction conditions (e.g., temperature, pH, solvent selection) must be optimized to avoid side products. Analytical techniques like TLC and NMR are critical for monitoring intermediate purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural validation requires a combination of spectroscopic methods:

  • NMR (¹H, ¹³C, and 2D experiments) to verify connectivity and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination. Purity is assessed via HPLC (>95% purity threshold for biological assays) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s heterocyclic motifs.
  • Antimicrobial activity using microdilution methods (MIC/MBC against Gram-positive/negative bacteria).
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves and IC₅₀ values are essential for prioritizing further studies .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, pyridinyl) influence reactivity and bioactivity?

  • Methodological Answer :

  • The nitrophenyl group enhances electrophilicity, facilitating nucleophilic attack at the ketone or sulfanyl positions.
  • Pyridinyl-pyridazine moieties contribute to π-π stacking with biological targets, improving binding affinity. Computational studies (DFT, molecular docking) can quantify substituent effects on charge distribution and binding interactions .
  • Comparative studies with halogenated analogs (e.g., chloro vs. nitro) reveal substituent-dependent activity shifts .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability (e.g., buffer composition, cell line genetic drift). Standardize protocols using controls like doxorubicin (cytotoxicity) or ciprofloxacin (antimicrobial).
  • Compound stability : Assess degradation under assay conditions via LC-MS.
  • Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalytic systems : Use Pd/C or CuI for coupling reactions to reduce side products.
  • Crystallization-driven purification : Solvent mixtures (e.g., EtOAc/hexane) enhance crystal formation. Monitor intermediates rigorously via inline IR spectroscopy .

Q. How can the compound’s mechanism of action be elucidated against ambiguous targets?

  • Methodological Answer :

  • Proteomic profiling (e.g., SILAC) identifies differentially expressed proteins post-treatment.
  • Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets (e.g., EGFR kinase).
  • CRISPR-Cas9 knockout libraries pinpoint genetic vulnerabilities linked to the compound’s efficacy .

Methodological Considerations Table

ParameterRecommended Technique/ApproachKey References
Synthetic YieldFlow chemistry, catalytic coupling
Structural ValidationX-ray crystallography, 2D NMR
Bioactivity ConfirmationDose-response assays, combinatorial screens
Mechanism ElucidationSPR, CRISPR-Cas9, proteomics

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